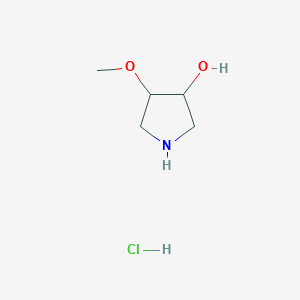![molecular formula C8H4ClN3S2 B12302585 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)
7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cloro-[1,3]tiazolo[5,4-e][1,3]benzotiazol-2-amina es un compuesto heterocíclico que presenta una estructura única que combina un sistema de anillos de tiazol y benzotiazol. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y aplicaciones en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-cloro-[1,3]tiazolo[5,4-e][1,3]benzotiazol-2-amina típicamente implica la formación de los anillos de tiazol y benzotiazol seguida de su fusión. Un método común implica la reacción de 2-aminotiofenol con cloruro de cloroacetilo para formar 2-clorobenzotiazol, que luego se hace reaccionar con tioamida en condiciones específicas para producir el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la irradiación de microondas y las reacciones multicomponente de un solo recipiente a menudo se emplean para mejorar la eficiencia y reducir los tiempos de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
7-cloro-[1,3]tiazolo[5,4-e][1,3]benzotiazol-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el átomo de cloro se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o tioles.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
7-cloro-[1,3]tiazolo[5,4-e][1,3]benzotiazol-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente antituberculoso y en la investigación del cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 7-cloro-[1,3]tiazolo[5,4-e][1,3]benzotiazol-2-amina implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas y altera los procesos celulares. Por ejemplo, puede inhibir la dihidroorotasa y la ADN girasa, lo que lleva a efectos antibacterianos. La estructura del compuesto le permite unirse a los sitios activos de las enzimas, bloqueando así su actividad y afectando las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares
- 7-cloro-[1,3]tiazolo[5,4-d]pirimidin-2-amina
- 7-clorobenzo[d]tiazol-2-amina
Unicidad
En comparación con compuestos similares, 7-cloro-[1,3]tiazolo[5,4-e][1,3]benzotiazol-2-amina exhibe propiedades únicas debido a su estructura de anillo específica. Esta estructura imparte características electrónicas y estéricas distintas, convirtiéndola en un compuesto valioso para aplicaciones biológicas específicas y química sintética .
Propiedades
Fórmula molecular |
C8H4ClN3S2 |
|---|---|
Peso molecular |
241.7 g/mol |
Nombre IUPAC |
7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C8H4ClN3S2/c9-7-12-5-4(13-7)2-1-3-6(5)14-8(10)11-3/h1-2H,(H2,10,11) |
Clave InChI |
JEELEXFZNOKNPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1N=C(S3)N)N=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


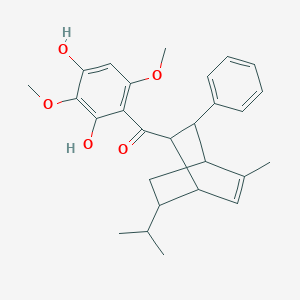
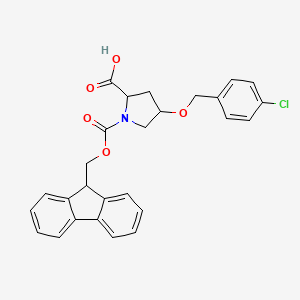

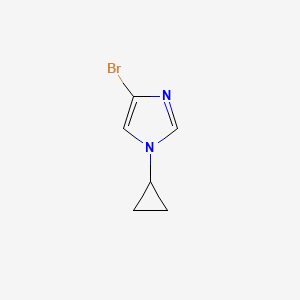
![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)
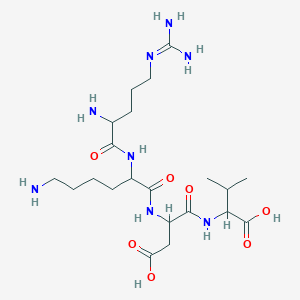
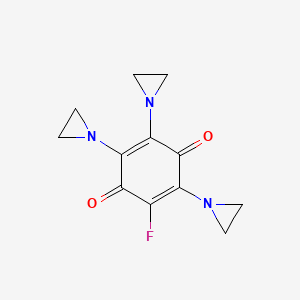
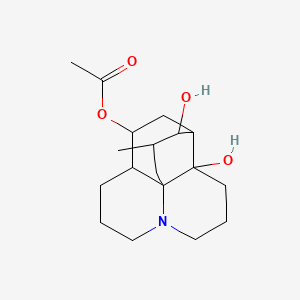
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
